

In-Depth Technical Guide: Pseudoerythromycin A Enol Ether

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Compound of Interest

Compound Name: *Pseudoerythromycin A enol ether*

Cat. No.: *B10765928*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Pseudoerythromycin A enol ether**, a significant degradation product of the macrolide antibiotic Erythromycin A. This document details its physicochemical properties, formation, and biological activities, presenting key data in a structured format for scientific and research applications.

Core Molecular and Physical Properties

Pseudoerythromycin A enol ether, with the molecular formula $C_{37}H_{65}NO_{12}$, has a molecular weight of 715.91 g/mol .^{[1][2]} It is a semi-synthetic, white solid that is soluble in ethanol, methanol, DMF, and DMSO, with good water solubility.^[3] It is recognized as an important analytical standard for stability studies of Erythromycin A due to its formation under neutral to weakly alkaline conditions.^[3]

Property	Value	References
Molecular Formula	C ₃₇ H ₆₅ NO ₁₂	[1][2][3]
Molecular Weight	715.91 g/mol	[1][2]
Exact Mass	715.45067651 Da	[4]
CAS Number	105882-69-7	[1][3]
Appearance	White solid	[3]
Purity	≥98%	[1]
Storage Temperature	-20°C	[3]
Solubility	Soluble in ethanol, methanol, DMF, DMSO; good water solubility.	[3]

Formation and Synthesis

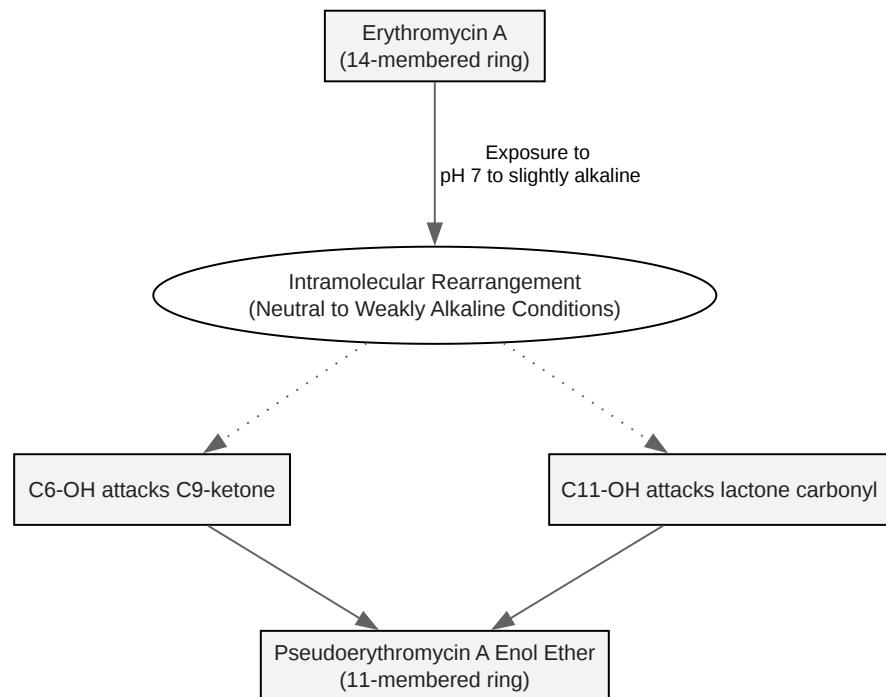
Pseudoerythromycin A enol ether is not a direct fermentation product but results from a complex internal rearrangement of Erythromycin A. This process is typically initiated under neutral to weakly alkaline conditions.[3] The formation involves two key intramolecular reactions:

- The C6-OH group of Erythromycin A attacks the C9 ketone, forming an internal enol ether.
- Simultaneously, the C11-OH group attacks the lactone carbonyl, leading to a contraction of the 14-membered macrolide ring to an 11-membered ring.[3]

A synthetic route for its preparation involves the reaction of erythromycin enol ether with carbonate.[3]

Logical Workflow: Formation from Erythromycin A

The following diagram illustrates the intramolecular rearrangement process leading to the formation of **Pseudoerythromycin A enol ether**.



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Caption: Formation of **Pseudoerythromycin A enol ether** from Erythromycin A.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Analysis

An established Reverse-Phase HPLC (RP-HPLC) method is utilized for the separation and analysis of Erythromycin A and its related impurities, including **Pseudoerythromycin A enol ether**.

- Column: Waters X-Terra RP18 (250 mm x 4.6 mm I.D., 3.5 μ m particle size)
- Mobile Phase A: Buffer solution (35 g of di-potassium hydrogen phosphate in 1000 mL of water, adjust pH to 7.0)

- Mobile Phase B: Acetonitrile

- Gradient:

- T0: 100% A, 0% B

- T45: 100% A, 0% B

- T47: 0% A, 100% B

- T63: 0% A, 100% B

- T65: 100% A, 0% B

- T70: 100% A, 0% B

- Flow Rate: 1.0 mL/min

- Injection Volume: 100 μ L

- Column Temperature: 65°C

- Detection: UV at 215 nm

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification of **Pseudoerythromycin A enol ether**. While a complete dataset for **Pseudoerythromycin A enol ether** is not readily available in public literature, data for the closely related precursor, Erythromycin A enol ether, provides valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra of Erythromycin A enol ether have been fully assigned using one- and two-dimensional NMR techniques.^{[5][6][7][8][9]} Key ^{13}C chemical shifts in CD_3OD include signals at δ 153.6 (C9) and δ 102.3 (C8), which are characteristic of the enol ether moiety.^[8]

Mass Spectrometry (MS)

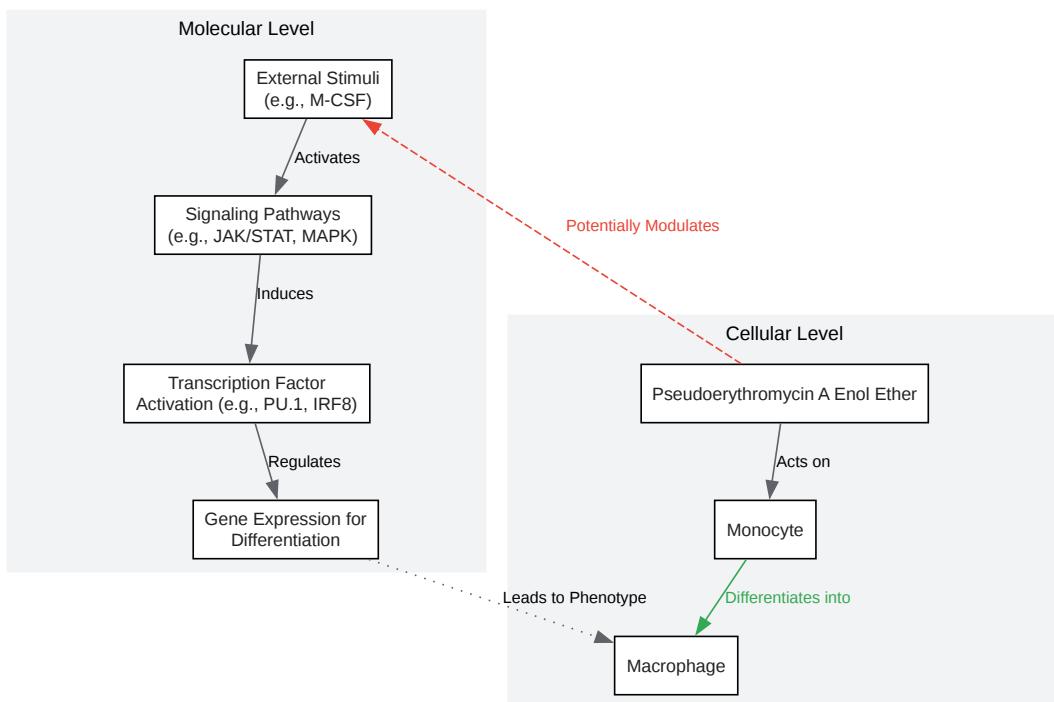
LC-MS analysis of Erythromycin A enol ether provides information on its molecular weight and fragmentation pattern. The experimental MS2 spectrum shows a precursor ion $[M+H]^+$ at m/z 716.463. Key fragment ions are observed at m/z 558.4328, 559.4442, 540.4236, and 522.4202.[10]

Biological Activity and Signaling Pathways

Contrary to its parent compound, **Pseudoerythromycin A enol ether** is devoid of significant antibiotic activity.[3] However, it exhibits other notable biological effects.

Promotion of Monocyte to Macrophage Differentiation

Pseudoerythromycin A enol ether has been shown to promote the differentiation of monocytes into macrophages at a concentration of 10 μ M.[11] While the specific signaling pathway for this compound has not been elucidated, the general process of monocyte differentiation is known to be governed by complex signaling networks. These pathways are initiated by stimuli such as Macrophage Colony-Stimulating Factor (M-CSF) and involve the activation of specific transcription factors that regulate cell proliferation and maturation.[12]



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Caption: Putative role in monocyte to macrophage differentiation.

Effects on Lower Esophageal Sphincter (LES)

Pseudoerythromycin A enol ether has been observed to increase the pressure of the lower esophageal sphincter (LES) in animal models.^[13] This prokinetic action is likely mediated through mechanisms similar to Erythromycin A, which acts as a motilin agonist and stimulates cholinergic pathways, potentially involving serotonin (5-HT3) receptors.^[14] This suggests a potential therapeutic application in conditions characterized by reduced LES pressure.

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